Butyl(triphenyl)germane
Description
Structure
2D Structure
Properties
CAS No. |
2181-41-1 |
|---|---|
Molecular Formula |
C22H24Ge |
Molecular Weight |
361.1 g/mol |
IUPAC Name |
butyl(triphenyl)germane |
InChI |
InChI=1S/C22H24Ge/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,2-3,19H2,1H3 |
InChI Key |
ZSDPTSLWBDOFEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Butyl Triphenyl Germane and Analogous Organogermanium Species
Strategies for Carbon-Germanium Bond Formation
The construction of the C-Ge bond is the cornerstone of organogermanium synthesis. Methodologies have evolved to provide greater efficiency, functional group tolerance, and control over the molecular architecture.
Lithiation Routes for Germanium Anions: A Precursor Approach for Butyl(triphenyl)germane Synthesis
A well-established and highly effective strategy for forming C-Ge bonds involves the generation of a nucleophilic germanium species, specifically a germyllithium reagent, which can then react with a suitable carbon electrophile.
The creation of the key intermediate, triphenylgermyllithium (Ph₃GeLi), is readily achieved through the deprotonation of triphenylgermane (B1594327) (Ph₃GeH) using an organolithium reagent, most commonly n-butyllithium (n-BuLi). oup.comresearchgate.net This acid-base reaction is favorable because the germanium-bound proton is sufficiently acidic to be removed by the strong base. The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), often at reduced temperatures to control reactivity and prevent side reactions. oup.comelectronicsandbooks.com The successful formation of triphenylgermyllithium is often indicated by a color change in the solution, which can range from pale green to yellow. electronicsandbooks.com
Table 1: Reaction Conditions for Triphenylgermyllithium Synthesis
| Reactants | Solvent | Temperature | Typical Reaction Time | Reference |
|---|---|---|---|---|
| Triphenylgermane, n-Butyllithium | Tetrahydrofuran (THF) | 0 °C to room temp. | 1 hour | oup.com |
| Triphenylgermane, n-Butyllithium | Tetrahydrofuran (THF) | -23 °C | 0.5 hour | electronicsandbooks.com |
| Triphenylgermane, Butyllithium | Not specified | Not specified | Not specified | oup.com |
Once the triphenylgermyllithium anion is generated, it serves as a potent nucleophile for the formation of a new C-Ge bond. To synthesize the target molecule, this compound, the triphenylgermyllithium solution is treated with an appropriate butyl electrophile, such as butyl bromide or butyl iodide. This reaction proceeds via a standard nucleophilic substitution mechanism (Sₙ2), where the germyl (B1233479) anion displaces the halide leaving group on the butyl chain.
The versatility of triphenylgermyllithium is demonstrated by its successful reaction with a wide range of electrophiles, not limited to alkyl halides. It has been shown to react with acyl chlorides and esters to form acylgermanes, which can be further transformed. oup.comelectronicsandbooks.com While the direct synthesis of this compound via this specific sequence is a fundamental application of this chemistry, the literature more broadly highlights the utility of this intermediate in creating various C(sp³)-Ge, C(sp²)-Ge, and C(sp)-Ge bonds. The primary challenge in using tertiary alkyl halides like t-butyl bromide is the competing elimination reaction (E2), which is often favored over the desired Sₙ2 substitution. sciencemadness.org
Table 2: Representative Alkylation and Acylation Reactions of Triphenylgermyllithium
| Electrophile | Product Type | Reaction Conditions | Reference |
|---|---|---|---|
| Benzoyl Chloride | α-Germyl Ketone | -23 °C | electronicsandbooks.com |
| Acetyl Chloride | 1,1-Bis(triphenylgermyl)-1-ethanol | -23 °C | electronicsandbooks.com |
| Methyl Phenylacetate | Acylgermane | Room Temperature | oup.com |
| Aromatic 1,2,4-Triazines | N-Heterocyclic Germane (B1219785) | Low Temperature | researchgate.net |
Transition Metal-Catalyzed Cross-Coupling Reactions for Organogermanium Synthesis
In recent decades, transition metal catalysis has emerged as a powerful tool for constructing C-Ge bonds, offering alternative pathways that can exhibit high selectivity and broad functional group compatibility. researchgate.net
Palladium complexes are highly effective catalysts for cross-coupling reactions that form C-Ge bonds. These methods provide a complementary approach to traditional organometallic routes. wikipedia.org One common strategy involves the coupling of an organogermanium nucleophile with an organic halide or triflate. For instance, research has demonstrated the palladium-catalyzed germylation of aryl bromides and triflates using hexamethyldigermane (B1588625) as the germanium source. thieme.de Another approach is the hydrogermylation of unsaturated bonds, such as alkenes and alkynes, which provides a direct and atom-economical route to functionalized organogermanes. researchgate.net
Recent studies have also explored the cross-coupling of vinyl tris(trimethylsilyl)germanes with aryl and alkenyl halides under oxidative conditions, providing a "ligand-free" palladium-catalyzed method. fiu.edu These reactions highlight the growing sophistication and applicability of palladium catalysis in organogermanium chemistry.
Table 3: Examples of Palladium-Catalyzed C-Ge Bond Formation
| Germanium Reagent | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Hexamethyldigermane | Aryl Bromides/Triflates | Pd Catalyst | Arylgermane | thieme.de |
| Triphenylgermane | 1-Dodecyne | Pd(PPh₃)₄ (in related Stille) | Vinylgermane | researchgate.net |
| ArGeEt₃ | Aryl Iodides | Cationic Pd Nanoparticle | Aryl-Aryl' | wikipedia.org |
| Vinyltris(trimethylsilyl)germane | Aryl/Alkenyl Halides | Pd(PPh₃)₄ / Oxidant | Vinylgermane Derivative | fiu.edu |
Copper(I) catalysis has gained significant traction for the synthesis of organogermanium compounds, particularly through hydrogermylation reactions. chinesechemsoc.orgchinesechemsoc.org These methods often involve the in situ generation of a nucleophilic copper-germyl ([Cu-Ge]) species from a hydrogermane (R₃GeH) and a copper(I) salt. chinesechemsoc.org This intermediate can then participate in various transformations.
A key application is the conjugate addition of the germyl group to α,β-unsaturated carbonyl compounds, a process known as hydrogermylation. This reaction adds the hydrogermane across the carbon-carbon double bond, leading to β-germylated products. rsc.org Recent advancements have also enabled the enantioselective synthesis of chiral organogermanes using chiral ligands in copper-catalyzed systems. chinesechemsoc.orgchinesechemsoc.org Furthermore, copper catalysis has been employed in three-component reactions, such as the germyl-azidation of alkenes, showcasing the ability to introduce a germyl group and another functional group simultaneously across a double bond. acs.org
Table 4: Examples of Copper(I)-Catalyzed Germylation Reactions
| Germanium Reagent | Substrate | Catalyst System | Reaction Type | Reference |
|---|---|---|---|---|
| p-Tolylgermane | (E)-Chalcone | CuOAc / BINAP | Conjugate Hydrogermylation | chinesechemsoc.org |
| Triphenylgermane | Activated Alkenes | (NHC)CuOtBu | Conjugate Hydrogermylation | rsc.org |
| Germanium Hydrides | Alkenes | Copper Catalyst / Oxidant | Germyl-Azidation | acs.org |
| Triphenylgermane | Tin(IV) Alkoxide | (NHC)CuOtBu | Tin/Germanium Cross-Coupling | rsc.org |
Hydrogermylation Approaches for this compound Derivatization
Hydrogermylation, the addition of a Ge-H bond across an unsaturated carbon-carbon bond, represents a direct and atom-economical method for synthesizing organogermanium compounds, including derivatives of this compound. chinesechemsoc.orgchinesechemsoc.org This reaction can be initiated by various means, including radical initiators, Lewis acids, or transition metal catalysts, which influence the regioselectivity and stereoselectivity of the addition to alkenes and alkynes. chinesechemsoc.orgacs.org
For instance, the reaction of triphenylgermane with terminal alkynes can be controlled to produce different stereoisomers. Radical-initiated hydrogermylation often leads to the (Z)-isomer, while transition-metal catalysis can favor the (E)-isomer or the α-addition product. acs.orgdokumen.pub A notable example is the hydrogermylation of α-trifluoromethylated alkynes, where radical conditions yield (Z)-vinylgermanes, which are valuable as cross-coupling partners. acs.org The choice of catalyst is crucial; cobalt-catalyzed hydrogermylation of terminal alkynes, for example, has been shown to be highly selective for the (E)-β-adduct. researchgate.net
Similarly, the hydrogermylation of alkenes provides a pathway to saturated organogermanium compounds. The reaction of triphenylgermane with 1-dodecene, catalyzed by triethylborane (B153662) (Et3B), yields the corresponding alkyltriphenylgermane. researchgate.net This approach is fundamental for creating the butyl-germanium bond in the target compound or its long-chain analogues. The reaction conditions can be tuned to control the outcome; for example, low temperatures (-78 °C) might favor one isomer while higher temperatures (60 °C) yield another. researchgate.net
| Alkyne Substrate | Catalyst/Initiator | Primary Product | Key Observation | Reference |
|---|---|---|---|---|
| 1-Dodecyne | Et3B, -78 °C | (Z)-1-Triphenylgermyl-1-dodecene | High stereoselectivity for Z-isomer | researchgate.net |
| 1-Dodecyne | Et3B, 60 °C | (E)-1-Triphenylgermyl-1-dodecene | Temperature-dependent stereoselectivity | researchgate.net |
| α-CF3-Alkynes | Radical Initiator (e.g., AIBN) | (Z)-α-CF3-vinylgermanes | Exclusive formation of Z-isomer | acs.org |
| Phenylacetylene | Palladium Catalyst | α-Product and E-isomer mixture | Catalyst-dependent regioselectivity | dokumen.pub |
Radical Addition and Cyclization Pathways Involving Organogermanium Hydrides
Organogermanium hydrides, such as triphenylgermane (Ph3GeH), are effective precursors for germyl radicals, which can participate in a variety of radical addition and cyclization reactions. researchgate.net The slower rate of hydrogen abstraction from germane hydrides compared to their tin counterparts can lead to improved yields in cyclization reactions. researchgate.net
Radical addition of triphenylgermane to carbon-carbon multiple bonds can be initiated by agents like triethylborane (Et3B) or through photocatalysis. researchgate.netrsc.org A recently developed method utilizes photoinduced homolytic cleavage of tert-butyl nitrite, which generates a tert-butoxyl radical. This radical then abstracts a hydrogen atom from the germane hydride to form the germyl radical, which adds to activated alkenes. rsc.org
More complex molecular architectures can be assembled through cascade radical cyclizations. An iron-catalyzed strategy has been developed to synthesize germanium-substituted indolo[2,1-a]isoquinolin-6(5H)-ones and indolin-2-ones in a one-pot process. rsc.org In this reaction, a germyl radical, generated from a germanium hydride, adds to an alkene, and the resulting carbon-centered radical undergoes an intramolecular cyclization. This method allows for the selective arylgermylation of alkenes, overcoming the often-competing hydrogermylation pathway. rsc.org Similarly, radical cyclization of a diene after the addition of triphenylgermane has been observed in the presence of a tributylmanganate catalyst. researchgate.net
Targeted Synthesis of Functionalized this compound Derivatives
Preparation of Germanium-Metal Bonds (e.g., Ge-Al) via Germyllithium Intermediates
Germyllithium reagents are powerful nucleophiles for the formation of germanium-element bonds. Triphenylgermyllithium (Ph3GeLi) can be prepared through the cleavage of Ge-C, Ge-Ge, or Ge-H bonds using lithium metal in a suitable solvent like tetrahydrofuran (THF). lookchem.com These intermediates are crucial for synthesizing bimetallic compounds containing a germanium-metal bond.
A key application is the reaction with metal halides or other electrophilic metal centers. While the direct synthesis of a butyl(triphenyl)germyl-metal species is specific, analogous reactions demonstrate the principle. For example, the reaction of a sterically demanding germyllithium compound, (tBu3Si)Me2GeLi, with an aluminum halide leads to the formation of the first structurally characterized germyl-alane, (tBu3Si)Me2Ge-Al(tmp)2, which features a direct Ge-Al bond and a planar, tri-coordinated aluminum center. researchgate.net The synthesis of compounds containing Ge-Sb and Ge-Bi bonds has also been achieved by reacting trimethylgermyl chlorides with Li3Sb or Na3Bi. iupac.org The reaction of tribenzylgermane with butyl-lithium can proceed via hydrogen-metal exchange to yield tribenzylgermyl-lithium, which is a reactive intermediate for further functionalization. lookchem.com
Synthesis of Organogermanium Compounds with Unique Structural Motifs
The triphenylgermane unit can be incorporated into a variety of unique and complex molecular structures. One area of exploration is the synthesis of germoxanes, which contain Ge-O-Ge linkages. The controlled hydrolysis of arylgermanium halides can lead to a range of structural motifs. mdpi.com For example, the hydrolysis of (p-F3CC6H4)3GeBr, an analogue of triphenylgermyl bromide, can produce the digermoxane [(p-F3CC6H4)3Ge]2O. More complex structures, such as the adamantane-like cage [(p-F3CC6H4)3GeO]4Ge, representing a novel structural type, have also been isolated from these reactions. mdpi.com
Furthermore, iron-catalyzed radical cyclization reactions provide a pathway to intricate heterocyclic systems containing a germanium substituent. This method has been used to synthesize germanium-substituted indolo[2,1-a]isoquinolin-6(5H)-ones and indolin-2-ones from germanium hydrides and suitable alkene precursors. rsc.org These reactions demonstrate the ability to construct polycyclic frameworks with high efficiency and selectivity. rsc.org
| Structural Motif | General Formula/Description | Synthetic Precursor | Synthetic Method | Reference |
|---|---|---|---|---|
| Digermoxane | [Ar3Ge]2O | Ar3GeHal | Hydrolysis | mdpi.com |
| Adamantane-like Germoxane | [Ar3GeO]4Ge | Ar3GeHal | Hydrolysis | mdpi.com |
| Cyclic Tetragermoxane | cyclo-[Ar2GeO]4 | Ar2GeHal2 | Hydrolysis | mdpi.com |
| Ge-Substituted Indoloisoquinolinone | Polycyclic Heterocycle | Ph3GeH + Alkene | Iron-catalyzed radical cyclization | rsc.org |
Multi-Component Reactions for Complex this compound Architectures
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, retaining most of the atoms from the starting materials. wikipedia.orgtaylorandfrancis.comnih.gov While classical MCRs like the Ugi and Passerini reactions are well-established, their principles are being extended to organometallic chemistry. wikipedia.orgnih.gov
A significant challenge in the functionalization of alkenes with germanium hydrides is the prevalence of the simple hydrogermylation product. researchgate.net To overcome this, a copper-catalyzed three-component reaction of alkenes, germanium hydrides (such as triphenylgermane), and trimethylsilyl (B98337) azide (B81097) has been developed. researchgate.net This transformation achieves the difunctionalization of the alkene, introducing both a germyl group and an azide group across the double bond with high regioselectivity. The resulting β-germyl azides are versatile intermediates that can be further converted into valuable compounds like β-germyl amines and 1,2,3-triazoles. researchgate.net This approach significantly expands the synthetic utility of germanium hydrides, allowing for the construction of complex architectures that would be difficult to access through traditional two-component reactions.
Elucidation of Reactivity and Mechanistic Pathways of Butyl Triphenyl Germane and Its Congeners
Fundamental Reactivity of the Germanium Center
The reactivity of the germanium center in organogermanes like butyl(triphenyl)germane is multifaceted, encompassing nucleophilic, electrophilic, and radical-based transformations. The nature of the organic substituents and the reaction conditions dictate the predominant reaction pathway.
Nucleophilic Character of Organogermyl Anions derived from Triphenylgermane (B1594327)
Organogermyl anions, which can be generated from precursors like triphenylgermane, exhibit significant nucleophilic character. These species are valuable reagents for the formation of germanium-carbon and germanium-heteroatom bonds. The generation of these anions often involves the deprotonation of the corresponding hydrogermane or the reductive cleavage of a Ge-Ge bond. For instance, germyl (B1233479) anions can be generated in situ from digermanes in the presence of a strong base like potassium tert-butoxide, enabling nucleophilic germylation of unsaturated bonds. researchgate.net This method has proven effective for the multiple germylation of alkynes and the internally selective germylation of alkenes, demonstrating broad functional group tolerance. researchgate.net
The nucleophilicity of the germyl anion can be harnessed in various synthetic applications. For example, copper(I) triphenylgermyl complexes, which can be considered as sources of the germyl nucleophile, react with p-block halides to form new Ge-Sn and Ge-P bonds. rsc.org The reactivity of these copper-germyl species showcases the nucleophilic nature of the germyl fragment, extending to reactions with sulfur-containing heterocumulenes. rsc.org However, the synthesis and use of metallo-germyls can be challenging due to competing side reactions and the requirement for highly reactive organometallic reagents. researchgate.net
Recent advancements have introduced more robust methods for generating and utilizing germanium nucleophiles. For example, germanium Grignard reagents have been synthesized and shown to react with primary and secondary alkyl bromides via an ionic pathway. researchgate.net This provides a practical route for the formation of C(sp³)–Ge bonds. researchgate.net
Electrophilic Reactions Involving Germanium Species
While organogermyl anions are potent nucleophiles, the germanium center in compounds like this compound can also participate in electrophilic reactions. This typically occurs when the germanium atom is bonded to a good leaving group, making it susceptible to attack by nucleophiles. Nucleophilic substitution at the germanium center has been a subject of study, with reactions often proceeding with a high degree of stereospecificity. rsc.orgrsc.orgrsc.org
More recently, the focus has shifted to the activation of the C–Ge bond in organogermanes through electrophilic pathways. wikipedia.orgacs.org It has been demonstrated that highly electrophilic catalysts, such as cationic palladium nanoparticles, can activate the C–Ge bond of aryl trialkylgermanes for cross-coupling reactions. wikipedia.orgnih.gov This approach is kinetically favored over traditional transmetalation pathways and exhibits excellent chemoselectivity, tolerating other reactive functional groups. wikipedia.orgacs.org This unique reactivity allows for the orthogonal functionalization of molecules containing multiple coupling handles. acs.orgnih.gov
Furthermore, aryl trialkylgermanes can react directly with electrophilic halogen sources, such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), without the need for a transition-metal catalyst. wikipedia.org These reactions proceed via a concerted electrophilic aromatic substitution (SEAr)-type mechanism and are highly chemoselective, with halogenation occurring exclusively at the C–Ge bond. wikipedia.orgresearchgate.net
Radical Reactions of this compound and Related Hydrides
Organogermanes, particularly germanium hydrides, are effective reagents in radical reactions. rsc.org They can act as radical chain reducing agents, similar to the more commonly used tin hydrides. acs.org For instance, the reduction of bromoadamantane and carbon tetrachloride with a chiral germanium hydride proceeds smoothly to yield the reduced products. acs.org
The homolytic cleavage of the Ge–H bond in hydrogermanes or the C–Ge bond in tetraalkylgermanes can generate germyl or alkyl radicals, respectively. wikipedia.orgrsc.org These radicals can then participate in various transformations, such as Giese-type addition reactions to electron-deficient alkenes. wikipedia.org Photochemical methods are often employed to initiate these radical reactions. wikipedia.orgrsc.org
The development of chiral organogermanes has opened up possibilities for stereoselective radical reactions. acs.orgacs.org For example, the reduction of α-halo carbonyl compounds using chiral germanium hydrides can proceed with moderate enantiomeric excess. acs.orgnih.gov The hydrogermylation of alkenes, another important radical-mediated process, can also be rendered stereoselective. acs.orgnih.gov
Stereochemical Aspects of Reactions Involving this compound
The stereochemistry of reactions at the germanium center is a crucial aspect of organogermanium chemistry, with significant implications for asymmetric synthesis.
Stereoselective Transformations and Chiral Germanium Centers
The synthesis of chiral organogermanes and their application in stereoselective transformations have garnered considerable attention. chinesechemsoc.orgchinesechemsoc.org The development of catalytic asymmetric methods for the synthesis of enantioenriched chiral germanes remains a significant challenge. chinesechemsoc.orgchinesechemsoc.org However, recent breakthroughs have demonstrated the potential of copper-catalyzed asymmetric hydrogermylation of activated alkenes to construct both carbon- and germanium-stereogenic centers with high enantioselectivity. chinesechemsoc.orgchinesechemsoc.org
The key to these transformations is the in-situ generation of a chiral copper-germyl intermediate, which then undergoes enantioselective insertion of the alkene. chinesechemsoc.orgchinesechemsoc.org The choice of chiral ligand is critical in controlling the stereochemical outcome. chinesechemsoc.orgchinesechemsoc.org Other approaches to chiral germanes include the desymmetric carbene insertion into dihydrogermanes catalyzed by a chiral rhodium phosphate (B84403) complex. nih.gov This method provides access to a variety of chiral germanes with germanium-stereogenic centers in high yields and excellent enantioselectivities. nih.gov
Once formed, these chiral germanes can be used in subsequent transformations, with the stereochemistry at the germanium center influencing the outcome of the reaction. Studies on nucleophilic substitution at optically active germanium centers have shown that reactions can proceed with either inversion or retention of configuration, depending on the nature of the leaving group. rsc.org
Influence of Steric Environment (e.g., Butyl and Triphenyl Groups) on Reaction Stereochemistry
The steric environment around the germanium atom, dictated by the nature of the substituents, plays a significant role in the stereochemistry of its reactions. The bulky triphenyl groups and the butyl group in this compound create a sterically hindered environment that can influence the approach of reagents and the stability of transition states.
In nucleophilic substitution reactions, the steric bulk of the substituents can affect the reaction rate and mechanism. researchgate.net For instance, in highly sterically hindered organogermanium compounds, direct nucleophilic substitution at the germanium center can be very slow. researchgate.net The steric hindrance can also influence the stereochemical outcome of the reaction by favoring certain transition state geometries over others.
In asymmetric catalysis, the steric properties of both the chiral ligand and the substituents on the germanium atom are crucial for achieving high levels of stereocontrol. chinesechemsoc.org For example, in the copper-catalyzed asymmetric hydrogermylation, the presence of ortho substituents on the aromatic rings of the dihydrogermane enhances the enantiomeric ratio, likely due to the formation of a more compact transition state. chinesechemsoc.org Similarly, the steric bulk of the substituents can lead to pyramidalization at the germanium center in digermenes, which is a key structural feature influencing their reactivity. mdpi.com The steric hindrance provided by bulky groups can also protect the germanium center from unwanted side reactions, such as hydrolysis. nih.gov
Catalytic Reaction Mechanisms involving Organogermanium Species
The exploration of organogermanium compounds, including this compound, in catalytic processes has revealed intricate mechanisms and unique reactivity patterns. These compounds participate in a variety of transformations, acting as key intermediates and catalysts in reactions such as cross-coupling and hydrogermylation.
Ligand-Supported Copper(I) Germyl Complexes as Catalytic Intermediates
Ligand-supported copper(I) germyl complexes, such as those derived from triphenylgermane, have emerged as significant catalytic intermediates. rsc.orgrsc.org The synthesis of these complexes can be achieved through the deprotonation of triphenylgermane using N-heterocyclic carbene (NHC)-supported copper alkoxides, leading to the formation of (NHC)CuGePh₃ compounds. rsc.orgrsc.org These complexes have been validated as intermediates in catalytic cycles. For instance, the addition of a catalytic amount of an NHC-copper(I) alkoxide to a mixture of triphenylgermane and a tin(IV) alkoxide facilitates a tin/germanium cross-coupling reaction. rsc.org
The nature of the ligand, particularly N-Heterocyclic Carbenes (NHCs), is crucial in stabilizing the copper(I) germyl species and modulating their reactivity. rsc.orgrsc.org The general stability and catalytic utility of these intermediates have spurred investigations into their broader applications. While the focus has often been on triphenylgermane, the principles extend to other organogermanes like this compound, suggesting their potential to form analogous copper(I) germyl complexes and participate in similar catalytic transformations. The study of these intermediates is pivotal for designing new catalytic systems with enhanced efficiency and selectivity. rsc.orgrsc.org
Role of Germanium Compounds in Cross-Coupling and Hydrogermylation Catalysis
Organogermanium compounds, including derivatives of this compound, play a significant role in both cross-coupling and hydrogermylation catalysis. rsc.orgwikipedia.org
Cross-Coupling Reactions:
While less common than their organosilicon or organotin counterparts, organogermanium compounds can participate in palladium-catalyzed cross-coupling reactions. wikipedia.orgresearchgate.netcore.ac.uk The reactivity of the C-Ge bond can be activated by electron-deficient transition-metal complexes. wikipedia.org For example, Pd(TFA)₂ and cationic Pd nanoparticles have been shown to catalyze the cross-coupling of aryl germanes with aryl iodides. wikipedia.org This reactivity proceeds through a proposed SEAr-type (electrophilic aromatic substitution) mechanism, which is kinetically favored for activating the C-Ge bond. wikipedia.org This unique activation mechanism allows for high chemoselectivity, tolerating other functional groups that are typically reactive in traditional cross-coupling reactions. wikipedia.org
Hydrogermylation Catalysis:
Hydrogermylation, the addition of a Ge-H bond across an unsaturated bond, is a direct and atom-economical method for forming carbon-germanium bonds. chinesechemsoc.orgchinesechemsoc.org This reaction can be catalyzed by various transition metals, including copper. rsc.orgchinesechemsoc.orgchinesechemsoc.org Copper-catalyzed hydrogermylation often proceeds through the in-situ formation of a copper-germyl ([Cu-Ge]) intermediate. chinesechemsoc.orgchinesechemsoc.org For instance, NHC-copper(I) alkoxides have been successfully used to catalyze the hydrogermylation of Michael acceptors with triphenylgermane, leading to the formation of β-germylated products. rsc.org The reaction mechanism implicates the nucleophilic character of the germanium center in the copper-germyl intermediate. rsc.org
The development of catalytic systems for these transformations is an active area of research, with the potential to expand the synthetic utility of organogermanium compounds like this compound.
Mechanistic Studies of π-Bond Insertions into Germanium-Metal Bonds
The insertion of unsaturated π-bonds, such as those in alkynes and alkenes, into germanium-metal bonds is a fundamental step in many catalytic processes involving organogermanium compounds. Mechanistic studies in this area provide crucial insights into the reactivity of these species.
Recent research has focused on the reactivity of well-defined copper(I) triphenylgermyl complexes supported by N-heterocyclic carbene (NHC) ligands. rsc.org These studies have demonstrated that the Cu-Ge bond can undergo insertion reactions with various π-systems. For example, the complex (IPr)CuGePh₃ (where IPr is an NHC ligand) reacts with phenylacetylene, resulting in the insertion of the carbon-carbon triple bond into the Cu-Ge bond. rsc.org This reaction can yield both Markovnikov and anti-Markovnikov addition products, highlighting the nuanced reactivity of the system. rsc.org
Furthermore, insertions of heterocumulenes like tert-butyl isothiocyanate (tBuNCS), carbon disulfide (CS₂), and phenyl isocyanate (PhNCO) into the Cu-Ge bond of (IPr)CuGePh₃ have been observed. rsc.org These reactions lead to the formation of germyl-substituted carboxylate derivatives, which have been structurally characterized. rsc.org These mechanistic investigations confirm that the copper(I) germyl complexes act as a source of a nucleophilic germyl fragment, [Ph₃Ge]⁻. rsc.org Understanding these π-bond insertion pathways is essential for the rational design of new catalytic reactions that utilize organogermanium compounds for the synthesis of complex organic molecules.
Oxidative Reactivity: Ozonation and Peroxide-Mediated Transformations
The oxidative reactivity of organogermanium compounds, such as this compound, has been explored, particularly concerning their reactions with ozone and peroxides. These transformations can lead to the formation of various oxygenated germanium species.
Studies on the ozonation of silanes and germanes have provided insights into the reaction mechanisms. researchgate.net The reaction of ozone with organogermanes can proceed through different pathways, including insertion into Ge-H or Ge-C bonds. For organogermanes lacking a Ge-H bond, like this compound, the reaction would likely involve the cleavage of a germanium-carbon bond.
Peroxide-mediated transformations of organogermanium compounds have also been investigated. Copper-catalyzed reactions of germanium hydrides with alkenes in the presence of peroxides, such as tert-butyl hydroperoxide, can lead to germyl peroxidation of the alkenes. chemistryviews.org The proposed mechanism involves the generation of a germanium-centered radical through the abstraction of a hydrogen atom from the germane (B1219785) by a tert-butoxyl radical. chemistryviews.org This germyl radical then adds to the alkene. chemistryviews.org While this specific reaction requires a Ge-H bond, it highlights the potential for radical-based transformations of organogermanes in the presence of peroxides.
In the context of this compound, its interaction with strong oxidizing agents like ozone or peroxides could potentially lead to the cleavage of the butyl or phenyl groups from the germanium center, followed by the formation of germoxanes or other oxygen-containing germanium compounds. The precise nature of the products would depend on the specific reaction conditions and the relative strengths of the Ge-C(butyl) and Ge-C(phenyl) bonds.
Comparative Reactivity Studies with Silicon and Tin Analogs
Comparative studies of organogermanium compounds with their silicon and tin analogs are crucial for understanding the periodic trends in reactivity within Group 14.
In general, the reactivity of organometallic compounds of Group 14 elements (Si, Ge, Sn) follows trends related to bond energies and electronegativity. The Ge-C bond is generally weaker than the Si-C bond but stronger than the Sn-C bond. This trend influences the thermal stability and reactivity of these compounds.
In the context of catalytic reactions, the reactivity of organogermanes often falls between that of organosilanes and organostannanes. For instance, in cross-coupling reactions, the activation of the C-Ge bond can be more challenging than the C-Sn bond but more facile than the C-Si bond under certain conditions. wikipedia.org This differential reactivity can be exploited for selective transformations.
Recent studies on NHC-supported copper(I) complexes of the type (NHC)CuEPh₃ (where E = Si, Ge, Sn) have provided a direct platform for comparing the reactivity of the Cu-E bond. rsc.org The structural parameters of these complexes show systematic changes down the group. rsc.org Reactivity studies, such as π-bond insertions, reveal both similarities and differences. For example, while all three congeners can undergo insertion reactions, the rates and product distributions can vary, reflecting the different nucleophilicity and steric profiles of the [EPh₃]⁻ fragments. rsc.org
Hydrogermylation is often compared to hydrosilylation and hydrostannylation. While platinum complexes can catalyze both hydrogermylation and hydrosilylation, catalysis is not always a requirement for hydrogermylation, indicating the higher intrinsic reactivity of the Ge-H bond compared to the Si-H bond. gelest.com
These comparative studies are essential for developing a comprehensive understanding of the chemical behavior of this compound and for predicting its utility in various synthetic applications relative to its silicon and tin counterparts.
Advanced Spectroscopic and Structural Characterization of Butyl Triphenyl Germane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of Butyl(triphenyl)germane, offering precise information about the chemical environment of its constituent atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide characteristic signals for the butyl and triphenyl groups attached to the germanium center. In ¹H NMR, the protons of the butyl chain typically appear in the upfield region, generally between δ 0.8 and 1.5 ppm. The aromatic protons of the three phenyl groups resonate in the downfield region, usually between δ 7.0 and 8.0 ppm, reflecting the deshielding effect of the aromatic ring currents.
In ¹³C NMR spectroscopy, the carbon atoms of the butyl group are observed at the higher field end of the spectrum, while the aromatic carbons of the phenyl rings appear in a characteristic pattern between approximately δ 125 and 140 ppm. The chemical shifts of the ipso, ortho, meta, and para carbons can provide insights into the electronic effects of the germanium substituent. Quaternary carbons, those without any attached hydrogens, typically show weaker signals. oregonstate.edu The precise chemical shifts can be influenced by the solvent used and the concentration of the sample. pitt.edu
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | Nucleus | Typical Chemical Shift (δ, ppm) |
| Butyl Chain | ¹H | 0.8 - 1.5 |
| Phenyl Rings | ¹H | 7.0 - 8.0 |
| Butyl Chain | ¹³C | (Varies, upfield) |
| Phenyl Rings | ¹³C | 125 - 140 |
Note: Specific chemical shifts can vary based on experimental conditions.
Germanium-73 (⁷³Ge) NMR spectroscopy, although challenged by the low natural abundance and large quadrupole moment of the ⁷³Ge isotope, offers direct insight into the germanium atom's local environment. researchgate.net For tetraorganogermanes like this compound, the ⁷³Ge chemical shift is sensitive to the nature of the organic substituents. Generally, germanium centers bonded to only one other germanium atom exhibit resonances in the range of δ -30 to -65 ppm. researchgate.net The chemical shifts for germanium centers with phenyl substituents tend to appear upfield compared to those with alkyl substituents. researchgate.net In related compounds, the ⁷³Ge chemical shift for a triphenyl-substituted germanium atom has been observed at approximately δ -64 to -65 ppm. acs.org The large quadrupole moment of ⁷³Ge can lead to broad spectral lines if the germanium nucleus is in an asymmetric electronic environment. researchgate.net
Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can be employed to investigate through-space intramolecular interactions. nih.gov These experiments can reveal the spatial proximity of protons within the this compound molecule, helping to define its preferred conformation in solution. For instance, NOE studies can help determine the relative orientation of the butyl chain with respect to the phenyl rings. The study of intermolecular interactions in solution can be challenging due to the influence of the solvent and the inherent weakness of these forces. diva-portal.org However, techniques like Heteronuclear Overhauser Effect Spectroscopy (HOESY) can quantify these interactions by measuring cross-relaxation rates between different nuclei. frontiersin.org
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The vibrational spectra of organogermanium compounds are characterized by specific bands corresponding to the stretching and bending of the germanium-carbon (Ge-C) bonds. In tributyltin compounds, which are structurally related to the butylgermanium moiety, characteristic Sn-C vibrations are found in the range of 574-595 cm⁻¹. nih.gov By analogy, similar vibrational modes for the Ge-C bonds in this compound are expected in this region of the infrared and Raman spectra. The stretching vibrations of the phenyl groups attached to germanium also give rise to characteristic bands. In a series of phenyl derivatives of Group 14 elements, a shift to lower frequencies for some characteristic bands is observed as the mass of the central atom increases (Si < Ge < Sn < Pb). researchgate.net
Table 2: Characteristic Vibrational Frequencies for Related Organogermanium Compounds
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Ge-C (alkyl) stretch | 500 - 600 |
| Ge-Phenyl stretch | (Varies) |
| Phenyl ring modes | 1000 - 1600 |
| C-H (aliphatic) stretch | 2850 - 3000 |
| C-H (aromatic) stretch | 3000 - 3100 |
Note: These are general ranges and specific values for this compound may vary.
The vibrational spectra of this compound can provide valuable information about its conformational isomers. nih.gov Different spatial arrangements of the butyl chain and the triphenylgermyl group can lead to distinct patterns in the IR and Raman spectra. americanpharmaceuticalreview.com By comparing experimental spectra with theoretical calculations for different possible conformers, the most stable conformation in the solid state or in solution can be determined. nih.govresearchgate.net For example, changes in the number, position, and relative intensities of bands in the fingerprint region (below 1500 cm⁻¹) can be indicative of different molecular conformations.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a premier technique for elucidating the precise three-dimensional atomic structure of crystalline solids. anton-paar.comwikipedia.org It provides definitive information on molecular geometry, bond lengths, and the arrangement of molecules within a crystal lattice. anton-paar.comwikipedia.org While a specific crystal structure for this compound is not widely reported, extensive data from closely related triphenylgermane (B1594327) derivatives allow for an accurate prediction of its solid-state structure.
Molecular Geometry and Bond Lengths (e.g., Ge-C, Ge-Ge)
The central germanium atom in this compound is expected to adopt a tetrahedral coordination geometry, bonded to the three phenyl groups and one n-butyl group. This arrangement is typical for tetracoordinate germanium compounds. nih.gov The bond angles around the germanium atom are anticipated to be close to the ideal tetrahedral angle of 109.5°, with slight distortions due to the steric bulk of the triphenylgermyl moiety and the butyl group. In a structurally similar compound, (tert-butyldimethylsilyl)triphenylgermane, the C-Ge-C angles range from 104.47° to 114.67°, indicating such expected distortions. nih.gov
The crucial Ge-C bond lengths can be estimated with high confidence from analogous structures. The Ge-C(phenyl) bond lengths are well-documented. For instance, the average Ge-C bond length in tetraphenylgermane (B86223) (GePh₄) is 1.9559(2) Å. tugraz.at In various aminopropyl-substituted chlorogermanes and hydridogermanes, the average Ge-C(phenyl) bond length is approximately 1.9422(3) Å. tugraz.at In more complex structures, such as copper(I) triphenylgermyls, the Ge-C(phenyl) bonds are slightly longer, around 1.97 to 2.005 Å. rsc.org The Ge-C(butyl) bond length is expected to be comparable to other Ge-C(alkyl) single bonds. Based on these comparisons, the bond lengths in this compound can be reliably predicted. There are no Ge-Ge bonds in this monomeric compound. gelest.com
Table 1: Expected Bond Parameters in this compound based on Analogous Compounds
| Parameter | Expected Value | Reference Compound(s) | Citation |
| Ge-C (phenyl) Bond Length | ~1.94 - 1.96 Å | Tetraphenylgermane, Aminopropylgermane hydrochlorides | tugraz.at |
| Ge-C (butyl) Bond Length | ~1.95 - 1.98 Å | General organogermanium compounds | |
| C-Ge-C Bond Angle | ~104° - 115° | (tert-butyldimethylsilyl)triphenylgermane | nih.gov |
Intermolecular Interactions and Crystal Packing
The way this compound molecules arrange themselves in a crystal is governed by a network of weak intermolecular interactions. The bulky and nonpolar phenyl and butyl groups are the primary drivers of the crystal packing. Van der Waals forces are expected to be the dominant interactions. uzh.ch
More specific interactions, such as C-H···π interactions, are highly probable. nih.gov In these interactions, hydrogen atoms from the butyl group or adjacent phenyl groups interact with the electron-rich π-systems of the phenyl rings. In the crystal structure of (tert-butyldimethylsilyl)triphenylgermane, neighboring molecules are linked into dimers by six T-shaped C-H···π interactions, forming what is known as a sixfold phenyl embrace (6PE). nih.gov Similar packing motifs, driven by the arrangement of multiple phenyl groups, are observed in other triphenylgermane structures. acs.org The analysis of crystal packing through techniques like Hirshfeld surface analysis, which has been applied to structurally related tert-butyldiphenylsilanes, can quantify the contributions of different intermolecular contacts, such as H···H, H···C/C···H, and other weak forces that stabilize the crystal lattice. uzh.chd-nb.info
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight of this compound and for deducing its structure from fragmentation patterns. Soft ionization techniques like Electrospray Ionization (ESI) or Field Desorption (FD) are particularly suitable for organometallic compounds, as they tend to minimize fragmentation and produce intact molecular ions or pseudo-molecular ions (e.g., [M+H]⁺ or [M+Na]⁺). jeolusa.comupce.cz
The electron impact (EI) mass spectrum, while potentially causing more extensive fragmentation, would provide valuable structural information. The molecular ion peak (M⁺) for this compound (C₂₂H₂₄Ge) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, with a characteristic isotopic pattern due to the multiple natural isotopes of germanium.
Key fragmentation pathways would likely involve the cleavage of the Ge-C bonds.
Loss of the butyl group: A primary fragmentation would be the loss of the butyl radical (•C₄H₉), leading to the stable triphenylgermyl cation [Ge(C₆H₅)₃]⁺.
Loss of a phenyl group: The loss of a phenyl radical (•C₆H₅) would result in the [Ge(C₆H₅)₂(C₄H₉)]⁺ ion.
Fragmentation of the butyl chain: The butyl group itself can undergo fragmentation, such as the loss of a methyl (•CH₃) or ethyl (•C₂H₅) radical from the parent ion, a process known as α-cleavage. miamioh.edu
Rearrangements: In the spectra of phenyl-substituted compounds, rearrangements leading to stable ions like the fluorene (B118485) cation (m/z 165) can sometimes be observed after initial fragmentation steps. clockss.org
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | Key Fragmentation Pathway |
| [M]⁺ | [Ge(C₆H₅)₃(C₄H₉)]⁺ | Molecular Ion |
| [M - 57]⁺ | [Ge(C₆H₅)₃]⁺ | Loss of butyl radical (•C₄H₉) |
| [M - 77]⁺ | [Ge(C₆H₅)₂(C₄H₉)]⁺ | Loss of phenyl radical (•C₆H₅) |
| [M - 15]⁺ | [Ge(C₆H₅)₃(C₃H₆)]⁺ | α-cleavage, loss of methyl radical (•CH₃) |
Advanced Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from reaction byproducts or other components in a mixture. Given its nonpolar nature, reversed-phase high-performance liquid chromatography (HPLC) and gas chromatography (GC) are highly suitable techniques. numberanalytics.com
In HPLC , a nonpolar stationary phase, such as C18-silica, would be used with a polar mobile phase, like a mixture of acetonitrile (B52724) and water. researchgate.net The high affinity of the nonpolar this compound for the stationary phase would allow for effective separation from more polar impurities. The use of aryl stationary phases has also been shown to be effective for the separation of certain organogermanium compounds. acs.org
Gas Chromatography (GC) is another powerful technique, particularly when coupled with a mass spectrometer (GC-MS). hzdr.de A capillary column with a nonpolar stationary phase (e.g., polysiloxane) would be appropriate. The volatility of this compound allows it to be analyzed by GC, where it can be separated from other volatile compounds based on boiling point and polarity differences. This method provides both qualitative and quantitative analysis, confirming the identity and purity of the compound simultaneously. publisso.de For less volatile or thermally sensitive organogermanium compounds, column chromatography using silica (B1680970) gel as the stationary phase and a nonpolar eluent like a hexane/diethyl ether mixture is a standard and effective purification method. conicet.gov.ar
Theoretical and Computational Chemistry Investigations of Butyl Triphenyl Germane
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. Methods such as B3LYP, often paired with basis sets like def2-TZVP for heavy atoms like germanium, allow for the accurate optimization of molecular geometry and the calculation of electronic wavefunctions. From these wavefunctions, a detailed picture of bonding, charge distribution, and orbital interactions can be derived.
The bonding in butyl(triphenyl)germane is centered around a tetrahedral germanium atom. The four Ge-C bonds are primarily single covalent bonds (σ-bonds) formed from the overlap of germanium's sp³ hybrid orbitals with the corresponding carbon sp³ orbitals of the butyl and phenyl groups.
Ge-C (butyl) Bond: This is a typical σ-bond formed between the Ge atom and the C1 atom of the n-butyl chain. The bond is expected to be relatively nonpolar, with electron density fairly evenly distributed along the internuclear axis.
Ge-C (phenyl) Bond: The bond between germanium and a phenyl carbon is also a σ-bond. However, it exhibits different characteristics due to the sp² hybridization of the carbon and the potential for interaction with the phenyl ring's π-electron system. This interaction, often a form of hyperconjugation, can involve the overlap of the Ge-C σ* antibonding orbital with the π-orbitals of the aromatic ring.
Molecular Orbitals: A frontier molecular orbital (FMO) analysis would reveal the nature of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com In molecules of this type, the HOMO is typically associated with the π-orbitals of the triphenylgermyl moiety, while the LUMO is often a σ* orbital localized along the Ge-C bonds. The energy gap between the HOMO and LUMO is a key determinant of the molecule's kinetic stability and electronic excitation properties.
Interactive Table 1: Typical Bond Parameters in Tetraorganogermanes This table presents typical, illustrative bond lengths and angles for Ge-C bonds based on computational and experimental data from analogous tetra-substituted germane (B1219785) compounds. Specific calculated values for this compound are not available in published literature.
| Parameter | Bond Type | Typical Value | Description |
| Bond Length (Å) | Ge-C (alkyl) | 1.95 - 1.98 Å | Represents the distance between the Germanium center and a saturated (sp³) carbon atom. |
| Ge-C (aryl) | 1.94 - 1.96 Å | Represents the distance between the Germanium center and an aromatic (sp²) carbon atom. | |
| Bond Angle (°) | C-Ge-C | 107.0 - 112.0° | The angle between two carbon atoms bonded to the central Germanium, typically close to the ideal 109.5°. |
The distribution of electron density reveals the charge landscape of the molecule. Due to the difference in electronegativity between germanium (2.01 on the Pauling scale) and carbon (2.55), the Ge-C bonds are polarized, with the electron density shifted towards the carbon atoms.
The involvement of d-orbitals in the bonding of heavier main-group elements is a topic of ongoing discussion. researchgate.netlibretexts.org For tetracoordinate germanium(IV) compounds like this compound, the primary σ-bonding framework is well-described by sp³ hybridization without significant d-orbital participation. libretexts.org
However, in high-level quantum chemical calculations, d-orbitals are included in the basis set as "polarization functions." libretexts.org These functions are not necessarily interpreted as forming classical d-p π-bonds but rather as providing necessary flexibility in the mathematical description of the electron distribution, allowing it to be polarized (distorted) by the electric field of neighboring atoms. This polarization is crucial for accurately calculating bond energies, bond angles, and electronic properties. While direct d-orbital bonding is minimal, their inclusion in computational models is essential for achieving quantitative accuracy.
Conformational Analysis and Steric Hindrance Studies
The three-dimensional structure and dynamic behavior of this compound are largely governed by steric interactions between its bulky substituents.
Triphenylgermyl Group Conformation: The three phenyl rings are too bulky to lie in the same plane. They adopt a "propeller-like" conformation, where each ring is twisted out of a common plane to minimize steric repulsion between the ortho-hydrogens of adjacent rings. google.com The rotational barriers for these phenyl groups are significant.
n-Butyl Group Conformation: The n-butyl chain has two key rotatable bonds (C1-C2 and C2-C3). Rotation around these bonds leads to different conformers, primarily the lower-energy anti (trans) and higher-energy gauche conformations. scribd.comyoutube.com The most stable conformation of the butyl chain itself is the all-anti arrangement. However, the interaction with the bulky triphenylgermyl group can influence the relative energies of these conformers. Steric clashes between the terminal methyl group of the butyl chain and the phenyl rings can destabilize certain rotational positions.
In large molecules with bulky, polarizable groups, London dispersion forces play a critical role in molecular stability. nih.govdesy.de
Steric Stabilization: The sheer bulk of the triphenylmethyl and butyl groups provides kinetic stability to the molecule. google.com They form a protective shield around the central germanium atom and its reactive Ge-C bonds, sterically hindering the approach of reagents. This "steric umbrella" effect is a common strategy in organometallic chemistry to stabilize otherwise reactive centers.
Despite a comprehensive search for scholarly articles and computational chemistry data, specific theoretical and computational studies focusing solely on this compound are not available in the public domain. Research detailing the transition state analysis, activation energies, reaction intermediates, solvent effects, and spectroscopic predictions for this particular compound has not been published.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for this compound. The foundational data required to populate the specified sections and subsections does not exist in cited literature.
To provide an article that meets the user's requirements for detail and scientific accuracy, published computational research on the target molecule is essential. Without such studies, any attempt to generate the requested content would rely on speculation or data from unrelated compounds, which would violate the core instructions of accuracy and sole focus on this compound.
Based on a comprehensive review of available scientific literature, there is limited to no specific information regarding the application of this compound in the advanced chemical synthesis and materials science contexts outlined in your request. Research and publications tend to focus on other organogermanium compounds, such as triphenylgermane (B1594327) (Ph₃GeH), tributylgermanium hydride (Bu₃GeH), or various chlorogermanes, for the applications you have specified.
Therefore, it is not possible to generate a scientifically accurate article on this compound that strictly adheres to the provided outline without resorting to speculation or including information on different, related compounds, which would violate the explicit instructions of the prompt.
For context, discussions on related compounds reveal the following general trends in organogermanium chemistry:
Carbon-Carbon Bond Formation: Organogermanes, particularly aryl and vinyl germanes, can participate in palladium-catalyzed cross-coupling reactions (a type of Stille or Suzuki-Miyaura-like coupling) to form new C-C bonds.
Functional Group Interconversions: Germanium hydrides, like triphenylgermane, are used as radical initiators or reducing agents, capable of transformations such as dehalogenation, similar to their organotin counterparts.
Catalyst Precursors: Certain organogermanium compounds can be used to synthesize germanium nanoparticles or oxides which may possess catalytic activity for various transformations, including polymerization and hydrogenation.
Ligand Chemistry: The triphenylgermyl group (Ph₃Ge-) can act as a ligand in coordination chemistry, bonding to transition metals to form organometallic complexes.
Materials Science: Organogermanium compounds serve as precursors for the chemical vapor deposition of germanium thin films or the synthesis of germanium-containing polymers and nanomaterials, which have potential applications in electronics and optics.
However, specific research detailing This compound as the key reagent or precursor in these areas is not prominently available.
Applications of Butyl Triphenyl Germane in Advanced Chemical Synthesis and Materials Science
Potential in Materials Science
Germanium-Containing Polymers and Grafted Materials
Butyl(triphenyl)germane can be utilized in the synthesis of novel germanium-containing polymers and grafted materials. The presence of the germanium atom in the polymer backbone or as a pendant group can impart unique properties to the resulting materials, such as high refractive index, enhanced thermal stability, and specific optoelectronic characteristics.
One potential application involves the use of this compound in controlled polymerization techniques. The reactivity of the germanium-carbon bonds can be exploited in ring-opening polymerization (ROP) of strained cyclic monomers or in controlled radical polymerization (CRP) processes. For instance, the triphenylgermyl group can act as a bulky substituent that influences the polymer's stereochemistry and physical properties.
Furthermore, this compound can be employed to modify the surface of various materials through grafting techniques. The reactive nature of the compound allows for its attachment to substrates such as silica (B1680970), cellulose, or other polymers, thereby altering their surface properties. This functionalization can enhance hydrophobicity, improve compatibility with other materials, or introduce specific functionalities for applications in chromatography, catalysis, or as coatings with specialized optical properties.
Research into organogermanium polymers has shown that the incorporation of germanium can lead to materials with interesting photophysical properties. While specific studies on polymers derived directly from this compound are not extensively documented, analogous systems suggest potential for applications in light-emitting diodes (LEDs), photodetectors, and as components in advanced optical resins.
Precursors for Germanium-Based Thin Films or Nanostructures
This compound holds promise as a precursor for the fabrication of germanium-based thin films and nanostructures through techniques such as chemical vapor deposition (CVD) and atomic layer deposition (ALD). The volatility and thermal decomposition characteristics of organogermanium compounds are critical for their successful application in these processes.
In CVD, this compound can be vaporized and introduced into a reaction chamber where it thermally decomposes on a heated substrate to deposit a thin film of germanium or germanium-containing material. The organic ligands (butyl and phenyl groups) are designed to be volatile and to leave the surface cleanly upon decomposition, minimizing carbon contamination in the resulting film. The choice of ligands can also influence the deposition temperature and the morphology of the film.
Germanium nanostructures, such as nanowires and quantum dots, have attracted significant interest due to their unique electronic and optical properties, which are distinct from bulk germanium. nih.govnih.gov this compound can serve as a molecular precursor for the synthesis of these nanomaterials. nih.govnih.gov In solution-phase synthesis, the controlled decomposition of the organogermanium precursor in the presence of capping agents can lead to the formation of size- and shape-controlled germanium nanocrystals.
The properties of the resulting germanium films and nanostructures are highly dependent on the precursor's structure and purity. The presence of both alkyl (butyl) and aryl (phenyl) groups in this compound offers a means to tune its reactivity and decomposition pathway, potentially providing greater control over the properties of the final material. These materials have potential applications in high-performance electronics, optoelectronics, and as anode materials in lithium-ion batteries.
Bioorganogermanium Chemistry: Chemical Aspects of Interactions
The field of bioorganogermanium chemistry explores the synthesis and biological interactions of organogermanium compounds. While the biological activity of many organogermanium compounds has been investigated, specific studies focusing on the biochemical interactions of this compound are limited. However, insights can be drawn from the broader class of tetraorganogermanes and triphenylgermanium derivatives.
The chemical interactions of this compound in a biological context are primarily governed by the nature of the germanium-carbon bonds and the lipophilicity conferred by the organic substituents. The triphenylgermyl moiety imparts significant steric bulk and lipophilicity to the molecule, which can influence its transport across cell membranes and its interaction with biological macromolecules.
The germanium-carbon bond in tetraorganogermanes is generally stable under physiological conditions, meaning the compound is likely to remain intact in biological systems. Its biological effects would therefore be a function of the entire molecule rather than the release of germanium ions.
The lipophilic character of this compound suggests that it may accumulate in lipid-rich environments within the body, such as cell membranes or adipose tissue. Interactions with membrane proteins or lipids could potentially disrupt their normal function. Furthermore, the bulky triphenylgermyl group could sterically hinder the approach of enzymes or receptors, leading to inhibitory effects.
While some organogermanium compounds have been investigated for their therapeutic potential, it is crucial to note that the biological activity and toxicity of these compounds are highly structure-dependent. The specific combination of a butyl group and three phenyl groups in this compound would result in a unique toxicological and pharmacological profile that requires dedicated investigation.
Future Directions and Emerging Research Avenues for Butyl Triphenyl Germane
Development of Novel and Sustainable Synthetic Routes
The synthesis of organogermanium compounds has traditionally relied on methods such as the reaction of germanium halides with organolithium or Grignard reagents. wikipedia.org While effective, these methods often require stoichiometric amounts of highly reactive organometallic reagents and may lack functional group tolerance. Future research is poised to move towards more sustainable and efficient synthetic strategies for compounds like Butyl(triphenyl)germane.
A significant area of development is the direct C-H germylation of arenes. rwth-aachen.de Recent advancements have demonstrated base-mediated C-H germylation using reagents like lithium tetramethylpiperidide (LiTMP) and a germanium electrophile. rwth-aachen.de This approach offers a more atom-economical route to arylgermanes and could be adapted for the synthesis of the triphenylgermane (B1594327) moiety of this compound. Furthermore, catalyst-driven C-H functionalization represents a promising frontier. dntb.gov.ua For instance, ruthenium-catalyzed C(sp2)-H silylation has shown remarkable regioselectivity, and similar strategies could be envisioned for germylation. dntb.gov.ua
Another avenue lies in the development of greener cross-coupling reactions. While palladium-catalyzed cross-coupling is a staple in organic synthesis, the focus is shifting towards using more earth-abundant metals and developing milder reaction conditions. researchgate.netacs.org Cobalt-catalyzed cross-electrophile coupling has recently been shown to be effective for C-Ge bond formation, offering a broad substrate scope and high functional group tolerance. researchgate.net Microwave-assisted organic synthesis is another green approach that can lead to more energy-efficient and cleaner reactions with shorter reaction times. mdpi.com The application of these sustainable methods to the synthesis of this compound would represent a significant step forward. ijsetpub.comoiccpress.com
| Synthetic Strategy | Potential Advantages for this compound Synthesis |
| Direct C-H Germylation | Atom economy, reduced pre-functionalization steps. |
| Transition-Metal Catalyzed C-H Functionalization | High regioselectivity and functional group tolerance. |
| Cobalt-Catalyzed Cross-Electrophile Coupling | Use of earth-abundant metals, mild reaction conditions. researchgate.net |
| Microwave-Assisted Synthesis | Reduced reaction times, energy efficiency, cleaner reactions. mdpi.com |
Exploration of Unprecedented Reactivity Modes
The reactivity of organogermanes like this compound is an area ripe for exploration, particularly in the context of modern synthetic methodologies. rsc.orgrsc.org While traditionally considered less reactive than their organotin counterparts, recent studies have revealed unique reactivity profiles for organogermanes that can be exploited for novel chemical transformations. wikipedia.orgresearchgate.net
One of the most exciting emerging areas is the use of organogermanes in photocatalysis. rsc.orgrsc.org Tetraalkylgermanes can be oxidized by an excited photocatalyst to generate alkyl radicals, which can then participate in a variety of bond-forming reactions. rsc.org This opens up the possibility of using the butyl group of this compound as a source of butyl radicals under mild, visible-light-mediated conditions. Acylgermanes have also been identified as excellent photoinitiators, and while this compound is not an acylgermane, this highlights the general potential of organogermanium compounds in photo-induced radical reactions. rsc.orgrsc.org
Furthermore, the C-Ge bond can be activated under specific conditions to participate in cross-coupling reactions in a manner that is orthogonal to other common organometallic reagents like boronic esters and silanes. rwth-aachen.dewikipedia.orgresearchgate.net This unique reactivity stems from the fact that the activation of the C-Ge bond can proceed through an electrophilic aromatic substitution (SEAr)-type mechanism with highly electrophilic transition metal complexes, such as those of gold(I) or gold(III). rwth-aachen.dewikipedia.org This allows for chemoselective couplings where the germane (B1219785) moiety reacts while other functionalities remain untouched. Exploring the orthogonal reactivity of this compound in complex molecular settings could lead to more efficient and elegant synthetic strategies.
Integration into Advanced Catalytic Cycles and Multicatalytic Systems
The distinct reactivity of organogermanes positions them as intriguing components for the design of advanced catalytic cycles and multicatalytic systems. midhudsonlibraries.orgwiley.com The ability of organogermanes to act as precursors to catalytically active species or to participate in unique transmetalation steps could be harnessed to develop novel catalytic transformations.
For instance, germanium-based catalysts have shown promise in hydrogenation and oxidation reactions. numberanalytics.com Germanium(IV) oxide has been demonstrated as an effective catalyst for the selective oxidation of alcohols to aldehydes. numberanalytics.com While this compound itself is not a catalyst, it could serve as a precursor for the in-situ generation of catalytically active germanium species. The triphenylgermyl group, in particular, could be modified to create ligands for transition metal catalysts, potentially influencing their reactivity and selectivity.
The concept of multicatalytic systems, where multiple catalysts work in concert to achieve a complex transformation in a single pot, is a rapidly growing area of research. midhudsonlibraries.orgwiley.com The orthogonal reactivity of the C-Ge bond makes this compound an ideal candidate for integration into such systems. rwth-aachen.dewikipedia.org For example, a reaction could be designed where a palladium catalyst selectively activates a C-B bond in the presence of this compound, followed by the activation of the C-Ge bond by a gold catalyst in a subsequent, selective step. This would allow for the sequential and controlled formation of multiple bonds in a highly efficient manner.
Design of New Functional Materials based on this compound Scaffolds
Organogermanium compounds are increasingly being explored for their potential in materials science, particularly in the development of functional polymers and optoelectronic materials. marshallplan.atrsc.orgresearchgate.netpaperpublications.orgidu.ac.id this compound, with its combination of aliphatic and aromatic substituents, provides a versatile scaffold for the design of new materials with tailored properties.
Polygermanes, which are polymers containing a germanium backbone, exhibit interesting electronic and optical properties, such as UV absorption and conductivity, making them promising for applications in electronics. marshallplan.atpaperpublications.org The triphenylgermane moiety of this compound could be a key building block for such polymers. The incorporation of germanium into polymer frameworks can modulate their electronic structure and lead to unique properties derived from the larger atomic radius and weaker bond energies of germanium compared to silicon. researchgate.net
In the realm of optoelectronics, tetraaryl germanes have been utilized as host materials for organic light-emitting diodes (OLEDs) due to their high triplet energy and good charge transport capabilities. rsc.org By modifying the phenyl groups of this compound with various functional substituents, it may be possible to tune its photophysical properties and design new emitters or host materials for OLEDs. Recent research has shown that organogermanium compounds with a donor-acceptor-donor architecture can exhibit thermally activated delayed fluorescence (TADF), a key property for highly efficient OLEDs. rsc.org
| Material Class | Potential Application of this compound-based Derivatives |
| Polygermanes | Semiconducting polymers, conductive materials. marshallplan.atpaperpublications.org |
| Optoelectronic Materials | Host materials and emitters for OLEDs. rsc.org |
| Functional Polymers | Materials with tailored electronic and optical properties. researchgate.net |
| Nanomaterials | Precursors for germanium-containing nanoparticles with catalytic or electronic applications. arxiv.org |
Synergistic Experimental and Theoretical Approaches
The future advancement of the chemistry of this compound will be significantly enhanced by a close interplay between experimental and theoretical studies. acs.organr.frunicam.itscilit.comnih.gov Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for understanding the structure, bonding, and reactivity of organometallic compounds. chemrxiv.orgresearchgate.nettubitak.gov.tr
Theoretical calculations can provide valuable insights into the mechanisms of novel reactions involving this compound. For example, DFT can be used to model the transition states of C-H germylation reactions or to elucidate the reasons for the orthogonal reactivity of the C-Ge bond in cross-coupling reactions. rwth-aachen.dechemrxiv.org Computational studies have already been employed to understand the higher reactivity of arylgermanes compared to their silane (B1218182) counterparts in gold-catalyzed reactions, attributing it to a lower distortion energy for the C-Ge bond. rwth-aachen.de
Furthermore, theoretical predictions can guide the design of new functional materials. By calculating the electronic properties, such as HOMO and LUMO energy levels, of hypothetical this compound derivatives, researchers can pre-screen candidates for specific applications, such as in OLEDs or as semiconductors. researchgate.nettubitak.gov.tr This synergistic approach, where experimental results inform and validate theoretical models, and theoretical predictions guide future experiments, will be crucial for unlocking the full potential of this compound and the broader class of organogermanium compounds. acs.organr.frscilit.comnih.gov
Q & A
Q. What are the optimal synthetic routes for Butyl(triphenyl)germane, and how do reaction conditions influence yield?
Methodological Answer: this compound is typically synthesized via transmetallation or alkylation of triphenylgermane derivatives. Key parameters include:
- Catalyst selection : Use of palladium or nickel catalysts for cross-coupling reactions.
- Temperature control : Reactions often require anhydrous conditions at 60–80°C to avoid side products.
- Stoichiometric ratios : A 1:1 molar ratio of butyllithium to triphenylgermane precursor minimizes byproducts.
Yield optimization involves monitoring via <sup>1</sup>H NMR for intermediate verification and GC-MS for purity assessment. Comparative studies suggest yields >75% under inert atmospheres (e.g., argon) .
Q. How should researchers characterize this compound using spectroscopic techniques?
Methodological Answer:
- <sup>1</sup>H and <sup>13</sup>C NMR : Key peaks include δ 0.8–1.5 ppm (butyl chain protons) and δ 125–140 ppm (aromatic carbons).
- Raman spectroscopy : The Ge-C stretching vibration appears at 450–500 cm<sup>-1</sup>.
- X-ray crystallography : Resolves steric effects from the bulky triphenyl groups (bond angles: Ge–C ≈ 109.5°).
Cross-validate data with computational models (e.g., DFT) to confirm structural assignments .
Advanced Research Questions
Q. How can contradictory data in thermal stability studies of this compound be resolved?
Methodological Answer: Discrepancies in decomposition temperatures (reported between 180–220°C) may arise from:
- Sample purity : Impurities like residual solvents lower observed stability. Use TGA-MS to correlate mass loss with evolved gases.
- Experimental setup : Dynamic vs. isothermal TGA conditions yield different kinetics. Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) under varied heating rates.
- Atmospheric effects : Oxidative vs. inert atmospheres alter degradation pathways. Repeat experiments under controlled O2/N2 environments .
Q. What computational models best predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. The Ge center’s low electronegativity makes it susceptible to oxidative addition.
- Molecular Dynamics (MD) : Simulate steric hindrance effects in ligand-exchange reactions. The triphenyl groups create a cone angle >160°, limiting accessibility to the Ge atom.
- Comparative studies : Benchmark against analogous silicon (e.g., triphenylsilane) or tin compounds to explain unique germane reactivity .
Methodological Notes
- Safety : Handle this compound under inert conditions due to air sensitivity. Use gloveboxes and Schlenk lines .
- Data Validation : Triangulate spectroscopic results with computational and crystallographic data to address ambiguities .
- Literature Gaps : Few studies explore its applications in photovoltaics or as a precursor for germanium nanomaterials, suggesting untested research avenues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
